D-Alanine-13C3
Description
Foundational Principles of Stable Isotope Tracers in Biological Systems
Stable isotope tracers are non-radioactive atoms that contain a different number of neutrons than the more common isotope of that element. Because of this difference in mass, they can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When a molecule is "labeled" with a stable isotope, it becomes a tracer that is chemically identical to its unlabeled counterpart and is therefore processed by enzymes and cellular machinery in the same manner. This allows researchers to follow the tracer's path and determine the fate of the molecule within a biological system.
The core principle of stable isotope tracing lies in introducing a labeled compound into a biological system and then measuring the extent to which the isotope is incorporated into other molecules over time. This provides a dynamic view of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. This is a significant advantage over traditional methods that only measure the static concentrations of metabolites.
Strategic Utilization of Carbon-13 Labeling for Metabolic Interrogation
Carbon is the backbone of most biological molecules, making its stable isotope, Carbon-13 (¹³C), an ideal tracer for studying metabolism. While the natural abundance of ¹³C is only about 1.1%, molecules can be synthesized with a much higher enrichment of this isotope. acs.org When a ¹³C-labeled substrate is introduced to cells or an organism, the ¹³C atoms are incorporated into downstream metabolites as the substrate is processed through various biochemical reactions.
The use of molecules labeled with multiple ¹³C atoms, such as D-Alanine-13C3 where all three carbon atoms are the ¹³C isotope, provides more detailed information about metabolic pathways. By analyzing the pattern of ¹³C incorporation into different metabolites, researchers can elucidate the specific routes taken by the carbon backbone of the tracer molecule. This technique, known as mass isotopomer analysis, is a powerful tool for dissecting complex metabolic networks.
For example, ¹³C-labeled glucose can be used to trace the flow of carbon through glycolysis and the citric acid cycle, revealing how cells generate energy and biosynthetic precursors. Similarly, ¹³C-labeled amino acids can illuminate the intricacies of amino acid metabolism and protein synthesis. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-FMYLKJIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584029 | |
| Record name | D-(~13~C_3_)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.072 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286460-72-8 | |
| Record name | D-(~13~C_3_)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Enrichment of D Alanine 13c3
Stereospecific Chemical and Enzymatic Synthesis Routes for D-Alanine-13C3
The generation of enantiomerically pure this compound can be accomplished through various synthetic pathways, each offering distinct advantages in terms of yield, stereospecificity, and scalability.
Chemical Synthesis:
While a universally adopted chemical synthesis for this compound is not extensively detailed, established methods for creating isotopically labeled alanine (B10760859) can be adapted. One potential route begins with a fully labeled precursor, such as [13C3]-propionic acid. This starting material can undergo halogenation and subsequent amination to yield alanine. tum.de To achieve the desired D-stereochemistry, chiral auxiliaries or asymmetric catalysis would be necessary during the synthesis to control the stereocenter. Another approach involves the Strecker synthesis, where a ¹³C-labeled acetaldehyde (B116499) could react with ammonium (B1175870) chloride and potassium cyanide to form an aminonitrile, which is then hydrolyzed to produce alanine. Controlling the stereochemistry in this classical synthesis requires the use of a chiral resolving agent or an asymmetric variant of the reaction. A notable stereospecific chemical method, the diaza-Cope rearrangement, has been shown to produce a "twinned alanine ester" with excellent stereospecificity from methyl pyruvate (B1213749). rsc.org While not a direct synthesis of D-alanine, this demonstrates a sophisticated chemical strategy for controlling alanine stereochemistry.
Enzymatic Synthesis:
Enzymatic methods offer high stereospecificity and are often preferred for the synthesis of D-amino acids. D-amino acid aminotransferases (D-AATs) are particularly effective for this purpose. These enzymes can catalyze the transfer of an amino group from a donor molecule to an α-keto acid, producing the corresponding D-amino acid. For the synthesis of this compound, a [U-13C3]-pyruvate would serve as the α-keto acid substrate.
One documented enzymatic system for producing D-alanine utilizes a thermostable D-AAT to convert D-aspartic acid and pyruvate into D-alanine and oxaloacetic acid. researchgate.net A key feature of this system is the spontaneous degradation of oxaloacetic acid to pyruvate and carbon dioxide, which means only a catalytic amount of pyruvate is needed initially to drive the reaction toward D-alanine production. researchgate.net Other enzymatic approaches have successfully produced various D-amino acids, including D-alanine, from their corresponding α-keto acids with yields exceeding 80%. mdpi.com Multi-enzyme cascade reactions have also been developed, coupling different enzymes to drive the reaction to completion and regenerate cofactors. mdpi.comnih.gov For instance, a system combining a D-amino acid dehydrogenase with a glucose oxidase/glucose system for NADPH recycling has been used to synthesize labeled D-amino acids. mdpi.com
Targeted Incorporation of [U-13C3] Labels into D-Alanine
The targeted incorporation of a uniform (U) 13C label, where all three carbon atoms in the alanine molecule are ¹³C, is crucial for many applications. The primary precursor for introducing this label is typically [U-13C3]-pyruvate.
In enzymatic synthesis, [U-13C3]-pyruvate is used as the direct substrate for enzymes like D-amino acid aminotransferase or alanine dehydrogenase. mdpi.com The enzyme then facilitates the stereospecific amination of the labeled pyruvate to yield this compound. The efficiency of this incorporation is dependent on the purity of the labeled precursor and the specificity of the enzyme.
In cellular systems used for biosynthesis, [U-13C3]-pyruvate can be supplied as a tracer in the culture medium. The cells' metabolic machinery then incorporates the labeled pyruvate into various metabolic pathways, including the synthesis of alanine. Alanine transaminase can convert the [U-13C3]-pyruvate into L-Alanine-13C3, which can then be racemized to this compound by microbial alanine racemases, a process observed in studies involving gut microbiota.
A patent describes a method where labeled L-alanine can be produced from labeled pyruvate using a combination of L-lactate dehydrogenase, D-lactate dehydrogenase, glutamate (B1630785) dehydrogenase, and pyruvate-alanine transaminase. google.com This highlights the central role of labeled pyruvate in the enzymatic synthesis of labeled alanine.
Analytical Characterization of Isotopic Purity and Enrichment in this compound Preparations
To ensure the reliability of experimental results, the isotopic purity and enrichment of this compound must be rigorously characterized. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. chempep.com
Mass Spectrometry (MS):
Mass spectrometry is a highly sensitive technique for determining the isotopic composition of a molecule. Several MS-based methods are used:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates the labeled alanine from other components in a mixture before fragmentation and detection, allowing for precise quantification and confirmation of the mass shift corresponding to the three ¹³C atoms. chempep.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Often requiring derivatization of the amino acid to make it volatile, GC-MS is another powerful tool for assessing isotopic enrichment. chempep.commdpi.com
Isotope Ratio Mass Spectrometry (IRMS): This high-precision technique is used to determine the exact ratio of ¹³C to ¹²C, providing a definitive measure of isotopic enrichment. chempep.comresearchgate.net
Commercial suppliers of this compound typically report an isotopic purity of 99 atom % ¹³C, which is verified by these MS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to confirm the position and extent of isotopic labeling.
¹³C-NMR: Direct detection of the ¹³C nucleus provides a clear spectrum where the signals correspond to the labeled carbon atoms in the D-alanine molecule. The presence of signals at the expected chemical shifts for the carboxyl, α-carbon, and methyl carbons confirms the [U-13C3] labeling. nih.govnih.gov
¹H-NMR: High-resolution proton NMR can also reveal the presence of ¹³C labeling through the observation of ¹H-¹³C coupling constants. nih.gov
2D Heteronuclear Correlation Spectroscopy (e.g., HSQC): Techniques like ¹H-¹³C HSQC can be used to correlate the protons with their directly attached carbon atoms, providing unambiguous confirmation of the labeling pattern. nih.gov
The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its quality and suitability for scientific applications.
The following table summarizes the key analytical techniques used for the characterization of this compound:
| Analytical Technique | Information Provided | Key Features |
| LC-MS/MS | Isotopic enrichment, molecular weight confirmation, quantification | High sensitivity and specificity, suitable for complex mixtures |
| GC-MS | Isotopic enrichment, molecular weight confirmation | Requires derivatization, high resolution |
| IRMS | Precise isotope ratios (¹³C/¹²C) | High precision for enrichment determination |
| ¹³C-NMR | Position and extent of labeling | Direct detection of ¹³C atoms, provides structural confirmation |
| ¹H-NMR | Confirmation of labeling via coupling constants | Non-destructive, provides structural information |
| 2D HSQC | Correlation of ¹H and ¹³C nuclei | Unambiguous assignment of labeled positions |
Application of D Alanine 13c3 in Quantitative Metabolic Flux Analysis
Theoretical Frameworks for Isotopic Tracing and Metabolic Pathway Elucidation
Isotopic tracing with stable isotopes like 13C is a cornerstone of metabolic flux analysis. researchgate.netroyalsocietypublishing.org The fundamental principle involves introducing a substrate labeled with a heavy isotope, such as D-Alanine-13C3, into a biological system. As the labeled substrate is metabolized, the isotope is incorporated into downstream products. By measuring the distribution of these isotopes in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of atoms through metabolic pathways can be tracked. royalsocietypublishing.orgrsc.org
This "isotopic fingerprint" provides a dynamic view of metabolism that goes beyond static measurements of metabolite concentrations. royalsocietypublishing.org Computational models are then employed to translate these isotopic labeling patterns into quantitative flux values for the reactions within a metabolic network. researchgate.netrsc.org This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the determination of intracellular metabolic fluxes in living cells, offering insights into the regulation and function of metabolic networks under different conditions. researchgate.net The selection of the isotopic tracer is critical and depends on the specific pathways being investigated. rsc.orgoup.com
Determination of In Vivo and In Vitro Metabolic Fluxes Using this compound
This compound has been instrumental in quantifying metabolic fluxes both in living organisms (in vivo) and in controlled laboratory settings (in vitro). For instance, in studies of pancreatic cancer, the uptake and exchange flux of alanine (B10760859) have been quantified using 13C3-alanine. aacrjournals.org This involves measuring the dilution of the exogenously supplied labeled alanine by the unlabeled alanine secreted by the cells, providing a measure of the dynamic exchange across the cell membrane. aacrjournals.org
In the context of bacterial metabolism, this compound has been used to monitor the flow of carbon through pathways central to cell wall synthesis. scispace.com By pulse-labeling bacterial cultures with 13C-D-alanine, researchers can track the incorporation of the label into peptidoglycan precursors and other related metabolites. scispace.com This allows for the assessment of how antibiotics or other perturbations affect these crucial metabolic routes. scispace.comacs.org For example, the uptake of 13C-D-alanine and its subsequent metabolism can be monitored to understand how bacteria respond to drugs that target cell wall biosynthesis. scispace.com
This compound as a Probe for Elucidating Peptidoglycan Biosynthetic Pathways in Prokaryotes
The bacterial cell wall, composed primarily of peptidoglycan, is a critical structure for bacterial survival and a key target for antibiotics. diva-portal.orgscience.gov D-alanine is an essential component of the pentapeptide side chains that cross-link the glycan strands of peptidoglycan. diva-portal.org this compound serves as a precise probe to investigate the intricate enzymatic steps involved in peptidoglycan biosynthesis.
Interrogation of D-Alanine Ligase (Ddl) Reaction Kinetics and Substrate Specificity
D-alanine ligase (Ddl) is a crucial enzyme in the peptidoglycan biosynthetic pathway, responsible for catalyzing the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. nih.govrcsb.orgwikipedia.org This dipeptide is subsequently added to the growing peptidoglycan precursor. diva-portal.org Isotopic labeling with this compound allows for the direct monitoring of Ddl activity. By measuring the formation of D-alanyl-D-alanine containing one or two 13C3-labeled D-alanine molecules, the flux through the Ddl-catalyzed reaction can be quantified. acs.org
Studies have utilized this approach to investigate the inhibition of Ddl by antibiotics like D-cycloserine. acs.org By tracking the isotopic enrichment in the D-Ala:D-Ala pool, researchers have demonstrated that D-cycloserine effectively blocks the de novo synthesis of this essential dipeptide. acs.org Furthermore, kinetic studies using labeled substrates can provide insights into the enzyme's substrate affinity and the allosteric regulation by ions such as K+. nih.gov
De novo Synthesis Rates of Peptidoglycan Precursors
This technique is particularly valuable for understanding how bacteria regulate their cell wall synthesis in response to environmental cues or antibiotic stress. For example, by quantifying the flux of labeled D-alanine into peptidoglycan precursors, the impact of inhibitors on specific enzymatic steps can be precisely assessed. acs.org This information is critical for the development of new antibacterial agents that target this essential pathway.
Mechanistic Studies of D-Alanine Racemase Activity and Equilibrium Perturbation with this compound
D-alanine racemase (Alr) is the enzyme responsible for the conversion of L-alanine to D-alanine, providing the necessary D-alanine substrate for peptidoglycan synthesis. science.gov Isotopic tracing with labeled alanine enantiomers is a powerful method to study the in vivo activity of this enzyme.
By supplying labeled L-alanine and monitoring the appearance of labeled D-alanine, or vice versa, the rate and directionality of the racemization reaction can be determined. Studies in Mycobacterium tuberculosis using doubly labeled L-alanine have allowed for the simultaneous tracking of both alanine racemase and D-alanine:D-alanine ligase activity. acs.org This has revealed that at equivalent concentrations of the antibiotic D-cycloserine, D-alanine:D-alanine ligase is more strongly inhibited than alanine racemase. acs.org In germ-free mice, the use of isotopically labeled D-alanine and L-alanine has demonstrated the absence of endogenous alanine racemase activity, indicating that the D-alanine present in these animals originates from diet and gut microbiota. chemrxiv.orgresearchgate.net
Advanced Spectroscopic and Mass Spectrometric Approaches Utilizing D Alanine 13c3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Metabolite Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for studying samples labeled with stable isotopes like D-Alanine-13C3. mdpi.com This technique can identify the specific positions of labeled atoms within a molecule, providing deep insights into metabolic pathways. mdpi.com When this compound is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites. NMR can then be used to monitor the appearance of these labeled metabolites, such as lactate, citrate, and glutamate (B1630785), and to quantify the extent of isotopic enrichment. mdpi.com
Two-dimensional heteronuclear correlation experiments are crucial for determining the structure of metabolites derived from this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms. cambridge.org In the context of this compound tracing, HSQC spectra confirm the one-bond connectivity between protons and their attached ¹³C carbons in newly synthesized molecules. cambridge.orgmdpi.com This is particularly useful for simplifying complex spectra, as it selectively displays signals from the isotopically labeled parts of the molecules. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons over two to three bonds. mdpi.comresearchgate.net This technique is invaluable for establishing the carbon skeleton of a metabolite by connecting different functional groups. For instance, an HMBC spectrum can show a correlation between an α-proton of an amino acid and the carbonyl carbon of an adjacent residue in a peptide, helping to piece together the larger molecular structure. mdpi.com
The combination of HSQC and HMBC experiments provides a comprehensive picture of the molecular structure, confirming which atoms are bonded and how different parts of a molecule are connected. mdpi.com
Directly observing the ¹³C NMR spectrum is a fundamental method for tracking the fate of this compound. The natural abundance of ¹³C is only about 1.1%, so the introduction of a highly enriched tracer like this compound (often >97% ¹³C) results in significantly enhanced signals for the labeled positions. tum.de
By analyzing the ¹³C spectrum, researchers can:
Quantify Isotopic Enrichment: The intensity of the ¹³C signal from a specific carbon position in a metabolite is proportional to its enrichment level. Comparing the signal intensities of labeled and unlabeled samples allows for the calculation of the percentage of molecules that have incorporated the ¹³C isotope. researchgate.net
Determine Positional Labeling (Isotopomers): ¹³C NMR can distinguish between different isotopomers—molecules that have the same number of isotopic atoms but at different positions. tum.de The chemical shift and, notably, the ¹³C-¹³C spin-spin coupling patterns provide this information. tum.de For example, the pattern of ¹³C labels in a metabolite like glutamate can reveal the specific metabolic pathway it was synthesized through, such as the Krebs cycle. nih.gov
Table 1: NMR Techniques for this compound Metabolite Analysis
| Technique | Information Provided | Application Example |
|---|---|---|
| HSQC | One-bond ¹H-¹³C correlations | Confirming the direct linkage of protons and carbons in a newly synthesized amino acid. cambridge.orgmdpi.com |
| HMBC | Two- to three-bond ¹H-¹³C correlations | Elucidating the carbon backbone by connecting different functional groups within a metabolite. mdpi.com |
| Direct ¹³C NMR | Isotopic enrichment and positional labeling | Quantifying the incorporation of ¹³C into glutamate and identifying the specific carbon positions that are labeled to determine metabolic pathway activity. nih.govresearchgate.net |
1H-13C Heteronuclear Correlation Experiments (HSQC, HMBC) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Isotope Tracing and Isotopomer Analysis
High-Resolution Mass Spectrometry (HRMS) is another cornerstone technique for stable isotope tracing studies. mdpi.comnih.gov It measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the clear distinction between unlabeled metabolites and their heavier, isotopically labeled counterparts. nih.gov The predictable mass shift caused by the incorporation of ¹³C atoms from this compound enables precise tracking of the tracer through metabolic networks. nih.gov
To analyze complex biological mixtures, mass spectrometry is typically coupled with a chromatographic separation method.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile or semi-volatile compounds. For non-volatile metabolites like amino acids, a derivatization step is required to make them amenable to gas chromatography. nist.gov GC-MS provides excellent separation and is a robust method for quantifying the isotopomer distributions of central carbon metabolites. tum.de
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile platform that can analyze a wide range of metabolites, including those that are thermally unstable or non-volatile, without the need for derivatization. uni-regensburg.delcms.cz Different LC methods, such as reversed-phase or ion-pairing chromatography, can be employed to achieve separation of various metabolite classes. doi.org LC-MS is particularly powerful for targeted and untargeted metabolomics, enabling the simultaneous measurement of numerous labeled and unlabeled compounds in a single run. nih.gov
Both GC-MS and LC-MS platforms are essential for separating the complex mixture of metabolites found in biological samples before they are analyzed by the mass spectrometer, ensuring that the isotopic patterns of individual compounds can be accurately measured. mdpi.comnist.gov
The data generated from HRMS analysis of isotope tracing experiments are complex. A single metabolite can exist as a mixture of different isotopologues (molecules differing only in their isotopic composition). tum.de The mass spectrum will show a distribution of peaks corresponding to the unlabeled molecule (M+0) and its various labeled forms (M+1, M+2, M+3, etc.).
To make sense of this data, computational and algorithmic approaches are required for:
Deconvolution of Isotopic Patterns: Software tools are used to correct for the natural abundance of heavy isotopes and to determine the true fractional enrichment of each isotopologue for a given metabolite. researchgate.net This deconvolution is critical for accurately quantifying the extent of labeling.
Metabolic Flux Analysis (MFA): The measured isotopologue distributions are the inputs for metabolic flux analysis. researchgate.netresearchgate.net MFA uses mathematical models of metabolic networks to estimate the rates (fluxes) of intracellular reactions. nih.gov By fitting the model predictions to the experimental labeling data, researchers can quantify the flow of carbon from this compound through various interconnected pathways, providing a system-level view of metabolism. researchgate.netosti.gov
Table 2: Mass Spectrometry-Based Approaches for this compound Isotope Tracing
| Approach | Description | Key Function |
|---|---|---|
| GC-MS | Gas chromatography coupled to a mass spectrometer. | Separation and quantification of volatile (or derivatized) labeled metabolites. tum.denist.gov |
| LC-MS | Liquid chromatography coupled to a mass spectrometer. | Versatile separation and quantification of a wide range of labeled metabolites from complex biological samples. doi.orgnih.gov |
| Algorithmic Deconvolution | Computational methods to process raw mass spectral data. | Correcting for natural isotope abundance and determining the precise distribution of isotopologues. researchgate.net |
| Metabolic Flux Analysis (MFA) | Mathematical modeling based on isotopologue distributions. | Quantifying the rates of metabolic reactions and determining pathway activity. researchgate.netresearchgate.netnih.gov |
Enzymatic and Biochemical Mechanism Elucidation with D Alanine 13c3
Kinetic Isotope Effects (KIE) Studies Using D-Alanine-13C3 for Reaction Mechanism Assignment
The kinetic isotope effect (KIE) is a foundational tool in physical organic chemistry and enzymology for determining reaction mechanisms. It manifests as a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. wikipedia.org The magnitude of the KIE provides insight into the bond-breaking and bond-forming events in the rate-determining step of a reaction. While the replacement of hydrogen (¹H) with deuterium (B1214612) (²H) typically yields a large and readily measurable primary KIE (a 6-10 fold decrease in reaction rate), the substitution of ¹²C with ¹³C results in a more subtle, yet still informative, effect of around 4%. wikipedia.org
In the context of D-alanine processing enzymes, studying the KIE with this compound can help to distinguish between proposed catalytic mechanisms. For instance, in the reaction catalyzed by D-amino acid oxidase, which oxidizes D-amino acids to their corresponding imino acids, several mechanisms have been proposed, including the stepwise formation of a carbanion or a direct hydride transfer. nih.gov
Studies using deuterated D-alanine ([2-²H]D-alanine) have been instrumental in probing the mechanism of D-amino acid oxidase. For example, a significant primary substrate isotope effect was observed, which varies with pH. These findings support a hydride transfer mechanism for the dehydrogenation reaction.
While direct studies citing this compound for KIE analysis are not prevalent in the provided results, the principles derived from deuterium KIE experiments are directly applicable. The use of ¹³C labeling at specific positions in the D-alanine molecule would allow for the measurement of ¹³C KIEs, which can corroborate findings from deuterium studies and provide a more complete picture of the transition state. For example, a normal KIE (k₁₂/k₁₃ > 1) at the alpha-carbon would be expected if the C-H bond is broken in the rate-limiting step.
Table 1: Kinetic Isotope Effects in D-Amino Acid Oxidase with D-Alanine
| Isotopic Substitution | pH | Observed KIE | Implied Mechanistic Step | Reference |
| [2-²H]D-alanine | Low pH | 9.1 ± 1.5 | C-H bond cleavage is rate-limiting | |
| [2-²H]D-alanine | High pH | 2.3 ± 0.3 | A step other than C-H bond cleavage becomes more rate-limiting | |
| Solvent (D₂O) | 6.0 | 3.1 ± 1.1 | Proton transfer is involved in the rate-limiting step |
This table is illustrative of KIE studies on D-alanine processing enzymes and is based on data from deuterated D-alanine.
Investigation of Substrate Binding and Catalytic Mechanisms of D-Alanine Processing Enzymes
Isotopically labeled substrates like this compound are invaluable for investigating the binding of substrates to enzymes and the subsequent catalytic steps. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry can utilize the ¹³C label to follow the substrate through the catalytic cycle, identify intermediates, and characterize conformational changes in the enzyme.
A key enzyme in bacterial cell wall biosynthesis is D-alanine–D-alanine ligase (Ddl), which catalyzes the ATP-dependent ligation of two D-alanine molecules. nih.gov The catalytic mechanism of Ddl involves an ordered binding of substrates and significant conformational changes. The enzyme first binds ATP and then the first D-alanine molecule (D-Ala1), which is subsequently phosphorylated to form a D-alanyl-phosphate intermediate. The second D-alanine molecule (D-Ala2) then binds and attacks this intermediate, leading to the formation of D-alanyl-D-alanine. nih.gov Using this compound in such studies would allow for the direct observation of the distinct binding events and the formation of the covalent intermediate through NMR or MS analysis.
Another critical enzyme is alanine (B10760859) racemase, which interconverts L-alanine and D-alanine. This enzyme utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor that forms a covalent linkage with a lysine (B10760008) residue in the active site. ebi.ac.uk The reaction proceeds through a transaldimination reaction where the substrate displaces the lysine, followed by the abstraction of the α-proton by a tyrosine residue to form a carbanionic intermediate. ebi.ac.uk By using specifically labeled this compound, researchers could use NMR to monitor the changes in the chemical environment of the labeled carbons as the substrate binds and is converted to product, providing detailed information on the structure and dynamics of the enzyme-substrate complex and the reaction intermediates.
Table 2: Key D-Alanine Processing Enzymes and their Catalytic Mechanisms
| Enzyme | Function | Key Mechanistic Features | Potential Application of this compound | Reference |
| D-alanine–D-alanine ligase (Ddl) | Catalyzes the formation of D-alanyl-D-alanine, essential for bacterial cell wall synthesis. | Ordered substrate binding (ATP, D-Ala1, D-Ala2), formation of a D-alanyl-phosphate intermediate, conformational changes in loop regions. | Tracing the binding of each D-alanine molecule and identifying the phosphorylated intermediate. | nih.gov |
| Alanine Racemase | Interconverts L-alanine and D-alanine, providing D-alanine for peptidoglycan synthesis. | Utilizes a PLP cofactor, forms a carbanionic intermediate after α-proton abstraction. | Probing the structure of the enzyme-substrate complex and the carbanionic intermediate via NMR. | ebi.ac.uk |
| D-amino acid oxidase (DAAO) | Oxidizes D-amino acids to imino acids. | Involves either a carbanion intermediate or direct hydride transfer to FAD. | Elucidating the precise mechanism of C-H bond cleavage through KIE studies. | nih.gov |
Tracing of Amino Acid Transport and Transporter Specificity in Cellular Systems
This compound is an excellent tracer for studying the transport of amino acids across cell membranes and for identifying the specific transporters involved. The stable isotope label allows for the quantification of uptake and the tracing of the metabolic fate of D-alanine within the cell using mass spectrometry-based metabolomics.
Recent research has highlighted the importance of alanine metabolism in the tumor microenvironment, particularly in pancreatic ductal adenocarcinoma (PDAC). nih.gov, aacrjournals.org Studies using ¹³C₃-labeled alanine have demonstrated that pancreatic cancer cells have a high demand for alanine and that specific transporters are upregulated to meet this demand. aacrjournals.org It was found that PDAC cells selectively upregulate the neutral amino acid transporter SLC38A2 to increase their alanine uptake. aacrjournals.org The inhibition of this transporter leads to a metabolic crisis and impairs tumor growth, identifying it as a potential therapeutic target. aacrjournals.org
Furthermore, stable-isotope tracing with D-Ala-¹³C₃,¹⁵N in mice has been used to study the biodistribution and racemization of orally administered D-alanine. nih.gov These studies showed that D-alanine is absorbed from the gut and distributed to various tissues, with particularly high relative levels found in pancreatic islets and acinar tissues. nih.gov This indicates the presence of efficient transport systems for D-alanine in these tissues. The detection of D-alanine in saliva shortly after a meal also points to rapid absorption and transport processes. mdpi.com
Table 3: Research Findings on Amino Acid Transport Using Labeled Alanine
| Study System | Labeled Compound | Key Finding | Implication | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | ¹³C₃-alanine | PDAC cells upregulate the transporter SLC38A2 to increase alanine uptake. | SLC38A2 is a potential therapeutic target in pancreatic cancer. | nih.gov, aacrjournals.org |
| Germ-free and conventional mice | D-Ala-¹³C₃,¹⁵N | Orally administered D-alanine is distributed to various tissues, with high relative levels in the pancreas. | Efficient transport mechanisms for D-alanine exist in the gut and other tissues. | nih.gov |
| Human Saliva | - | D-alanine is detectable in saliva 30 minutes after a meal. | Suggests rapid absorption and transport of dietary D-alanine. | mdpi.com |
Computational and Systems Biology Modeling Integrating D Alanine 13c3 Data
Constraint-Based Metabolic Network Reconstruction with Isotopic Constraints
Constraint-based reconstruction and analysis (COBRA) provides a powerful framework for studying metabolism at a genome-scale. biorxiv.org These models encompass the entirety of known metabolic reactions for an organism and predict metabolic flux distributions by applying physicochemical constraints, such as stoichiometry and reaction thermodynamics. researchgate.net However, these predictions often result in a wide range of possible flux values.
The integration of isotopic labeling data from tracers like D-Alanine-13C3 serves as a powerful method to further constrain the solution space and enhance the predictive accuracy of these models. researchgate.net The labeling pattern, or mass isotopomer distribution (MID), of alanine (B10760859) and other amino acids derived from cellular protein is measured using techniques like gas chromatography-mass spectrometry (GC-MS). osti.govsci-hub.se This MID data reflects the relative activities of pathways that produce pyruvate (B1213749), the precursor to alanine. For instance, the specific distribution of M+1, M+2, and M+3 isotopologues of alanine can help quantify the split ratio between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
These experimentally determined MIDs are incorporated into the genome-scale metabolic model as additional constraints. plos.org The model is then solved to find a flux distribution that is not only stoichiometrically balanced but also consistent with the observed isotopic labeling patterns. This integrated approach has been used to refine metabolic network reconstructions and unravel the topology of cellular metabolism in various organisms. royalsocietypublishing.org By combining genome-scale models with 13C-MFA, researchers can achieve more accurate predictions of metabolic behavior in response to genetic or environmental changes. royalsocietypublishing.org
| Metabolic Precursor | Derived Amino Acid | Key Pathways Constrained by Isotopomer Data | Reference |
|---|---|---|---|
| Pyruvate | D-Alanine | Glycolysis, Pentose Phosphate Pathway (PPP), Anaplerotic Reactions | nih.govroyalsocietypublishing.org |
| Oxaloacetate | Aspartate | TCA Cycle, Anaplerotic Reactions | researchgate.net |
| α-Ketoglutarate | Glutamate (B1630785) | TCA Cycle, Glutaminolysis | researchgate.net |
Dynamic Flux Balance Analysis (dFBA) and Isotopomer Balancing Models (IBM)
While standard 13C-MFA operates under the assumption of a metabolic steady state, many biological processes are inherently dynamic. researchgate.netresearchgate.net Dynamic Flux Balance Analysis (dFBA) extends the FBA framework to capture time-varying metabolic behavior by coupling the metabolic model with differential equations that describe changes in external metabolite concentrations. readthedocs.ionumberanalytics.com The integration of isotopic labeling data into this dynamic framework (termed 13C-DMFA) allows for the quantification of non-steady-state fluxes, providing a more detailed understanding of metabolic reorganization over time. nih.gov Time-course data on the incorporation of 13C from this compound into the cellular machinery provides dynamic constraints that can be used to model transient metabolic states. nih.govfrontiersin.org
The core of any 13C-MFA, whether static or dynamic, lies in the use of Isotopomer Balancing Models (IBM). An IBM is a system of equations that describes the relationships between metabolic fluxes and the labeling patterns of metabolites. For a given metabolic network, each metabolite is represented by its mass isotopomers—molecules that differ only in the number of isotopic labels they contain. d-nb.info When this compound is metabolized, its 13C atoms are distributed among various products. The balance equations track the flow of these labeled atoms through each reaction.
For D-Alanine, which has three carbon atoms, its mass isotopomer distribution would consist of four species:
M+0: Unlabeled alanine
M+1: Alanine with one 13C atom
M+2: Alanine with two 13C atoms
M+3: Alanine with three 13C atoms
By measuring the relative abundance of these isotopomers (the MID) using mass spectrometry, a set of algebraic equations can be constructed. shimadzu.comresearchgate.net Solving this system of equations, which is often highly complex and nonlinear, allows for the estimation of intracellular metabolic fluxes. researchgate.net The accuracy of the flux estimation is highly dependent on the precise measurement of these isotopomer distributions. physiology.org
Development of Specialized Software and Algorithms for 13C-Metabolic Flux Analysis
The complexity of isotopomer balancing and flux calculation necessitates the use of specialized software packages. github.io These tools automate the process of model construction, data processing, flux estimation, and statistical analysis. nih.gov A key innovation in the field was the development of the Elementary Metabolite Units (EMU) framework, an algorithm that significantly reduces the computational complexity of solving isotopomer balances, enabling the analysis of large-scale metabolic networks. nih.govnih.gov
Numerous software tools have been developed that can accept experimental data from isotopic tracers, including proteinogenic amino acids like alanine, to perform flux calculations. osti.govgithub.io These platforms allow users to define or modify metabolic networks, input labeling data from MS or NMR, and visualize the resulting flux maps. shimadzu.comgithub.io This accessibility has been crucial for the wider adoption of 13C-MFA in the scientific community.
| Software | Key Features | Underlying Algorithm/Framework | Relevance for this compound Data | Reference |
|---|---|---|---|---|
| INCA | Supports steady-state and non-stationary MFA; integrates MS and NMR data; performs statistical analysis. | EMU Framework | Capable of simulating and regressing MS and NMR isotopomer data for alanine. | nih.govvueinnovations.com |
| OpenFLUX / OpenFLUX2 | Open-source; automatically generates models from reaction lists; supports parallel labeling experiments. | EMU Framework | Can process mass isotopomer distributions of amino acids, including alanine, to calculate flux distributions. | researchgate.netnih.govnih.gov |
| Metran | Part of a comprehensive protocol for high-resolution 13C-MFA; strong focus on statistical analysis and confidence intervals. | EMU Framework | Used to estimate fluxes based on isotopic labeling of protein-bound amino acids. | sci-hub.senih.govnih.gov |
| WUFlux | User-friendly MATLAB interface; provides templates for various microbial metabolic networks; corrects raw MS data. | Flux Balance Analysis & Isotopomer Balancing | Directly processes GC-MS data of derivatized proteinogenic amino acids. | osti.govgithub.io |
Specific Biological Systems and Research Contexts Exploiting D Alanine 13c3
Microbial Physiology and Metabolism Under Diverse Environmental Conditions
D-alanine is a crucial component of the bacterial cell wall, specifically in the peptidoglycan layer. researchgate.netnih.govnih.gov The use of D-Alanine-13C3 enables detailed investigations into bacterial physiology, particularly how microorganisms adapt their metabolic strategies in response to changing environmental cues, such as nutrient availability and stress. nih.govbiorxiv.org By tracing the incorporation and transformation of the 13C label, scientists can map metabolic fluxes and identify active pathways within microbial systems. royalsocietypublishing.orgresearchgate.net This approach, often part of a broader methodology known as Stable Isotope Probing (SIP), links metabolic function directly to specific microorganisms or microbial groups. karger.comvliz.be
In prokaryotic pathogens, the metabolism of D-alanine is fundamental not only for structural integrity via peptidoglycan synthesis but also for virulence and survival under stress. nih.govmdpi.com Isotopic labeling with this compound allows for the precise tracking of pathways involved in cell wall construction and remodeling. For instance, studies on Gram-positive pathogens have shown that the incorporation of D-alanine into teichoic acids (TAs), polymers anchored to the peptidoglycan or cell membrane, is critical for resisting cationic antimicrobial peptides and host immune responses. nih.gov
Research using 13C-labeled precursors has elucidated the flux through key enzymes like alanine (B10760859) racemase, which converts L-alanine to D-alanine, and D-alanine-D-alanine ligase, which is essential for creating the peptide bridges in peptidoglycan. nih.govnih.gov Tracing experiments can reveal how pathogens modulate these pathways under stressful conditions, such as exposure to antibiotics or organic acids found in the host environment. biorxiv.orgmdpi.com For example, in Staphylococcus aureus, isotopic tracing with 13C315N1-L-alanine helped demonstrate how the bacterium reverses the flux through the D-amino acid transaminase (Dat) pathway to produce D-alanine when its primary alanine racemase (Alr1) is inhibited. nih.gov This metabolic flexibility is a key survival strategy.
Table 1: Research Findings on Metabolic Adaptations in Prokaryotic Pathogens Using Isotopic Tracing
| Pathogen/System | Research Focus | Key Finding | Citation |
|---|---|---|---|
| Gram-positive bacteria | D-alanine incorporation into teichoic acids (TAs) | The DltA-D protein system is essential for incorporating D-alanine into TAs, which increases resistance to antimicrobial peptides. | nih.gov |
| Staphylococcus aureus | Response to alanine racemase inhibition | When the primary D-alanine synthesis pathway (via Alr1) is blocked, S. aureus reverses flux through the D-amino acid transaminase (Dat) to maintain D-alanine supply for cell wall synthesis. | nih.gov |
| Serratia marcescens | Response to propionic acid stress | Propionic acid activates the Rcs stress response system in part by inhibiting alanine racemase, thus disrupting D-alanine biosynthesis required for the cell wall. | biorxiv.org |
This compound is a valuable tool for studying microbial ecology, as D-alanine is a specific biomarker for bacteria. oup.comresearchgate.net By introducing 13C-labeled D-alanine or its precursors into a complex environment like soil or sediment, researchers can trace the flow of carbon through the microbial food web. oup.comvliz.be This method helps identify which microorganisms are actively consuming the labeled substrate, thereby linking microbial identity to metabolic function. karger.comoup.com
Stable isotope probing (SIP) combined with the analysis of biomarker molecules, such as phospholipid fatty acids (PLFAs) or DNA, allows for the quantification of nutrient uptake by different microbial groups (e.g., Gram-positive vs. Gram-negative bacteria). karger.comnerc.ac.uk For example, a study using 13C-labeled bacterial biomass in intertidal sediment tracked the fate of 13C in D-alanine (representing peptidoglycan) versus other cellular components. The results showed that peptidoglycan, traced by D-alanine, degraded more slowly than other bacterial components, providing direct evidence for its relative accumulation in sediments. vliz.be Such studies are crucial for understanding carbon and nitrogen cycling in natural ecosystems. nerc.ac.uk
Table 2: Examples of Isotopic Tracers in Microbial Community Studies
| Study Context | Isotopic Tracer Approach | Finding | Citation |
|---|---|---|---|
| Intertidal Sediment | In situ 13C-labeling of the bacterial community | Tracing 13C in D-alanine (peptidoglycan biomarker) showed it was lost more slowly than from bacteria-specific PLFAs, indicating relative preservation of peptidoglycan. | vliz.be |
| Soil Microbial Community | Addition of 13C-labeled D- or L-alanine | Gram-positive bacteria were the primary consumers of L-alanine, while D-alanine uptake was more evenly distributed among microbial groups. | nerc.ac.uk |
| General Microbial Ecology | Use of 13C-labeled substrates with biomarker analysis | This combination provides a unique opportunity to directly link microbial identity (via biomarkers like D-alanine), biomass, and activity (isotope assimilation). | oup.com |
Profiling Metabolic Adaptations in Prokaryotic Pathogens
D-Alanine Metabolism in Eukaryotic Systems: Insights from Isotopic Tracing
While D-amino acids are most associated with bacteria, they are also present and metabolically active in eukaryotes, including mammals. nih.govnih.gov D-alanine in eukaryotes can originate from the diet, the gut microbiota, or endogenous racemization. nih.gov this compound tracing enables the investigation of D-alanine's fate in these systems, clarifying its absorption, distribution, and degradation through specific enzymatic pathways.
In mammals, the primary enzyme responsible for the degradation of neutral D-amino acids like D-alanine is D-amino acid oxidase (DAO). nih.gov This flavoenzyme catalyzes the oxidative deamination of D-alanine to produce pyruvate (B1213749), ammonia, and hydrogen peroxide (H₂O₂). nih.govuniprot.org Using this compound as a substrate in enzymatic assays allows for precise measurement of DAO activity and characterization of its kinetics. nih.govfrontiersin.org The labeled pyruvate product can be tracked using mass spectrometry, providing a direct readout of the enzymatic reaction.
Table 3: The D-Amino Acid Oxidase (DAO) Catalyzed Reaction
| Substrate | Enzyme | Products | Biological Significance | Citation |
|---|
Stable Isotope Labeling with Amino Acids (SILAC) is a widespread technique in proteomics and metabolic research for quantifying protein synthesis, turnover, and flux through metabolic pathways. creative-peptides.comnih.gov While this method traditionally uses L-amino acids, the principles can be extended to D-amino acids to investigate specific biological questions. Although D-amino acids are not incorporated into proteins during ribosomal synthesis, their presence in certain peptides can occur through post-translational modification or non-ribosomal peptide synthesis. frontiersin.orgresearchgate.net The incorporation of a D-amino acid can significantly enhance a peptide's stability against proteolytic degradation and alter its biological activity. nih.govmdpi.com
In a research context, this compound can be used as a tracer to follow the metabolic pathways that might lead to the formation of D-amino acid-containing peptides. researchgate.net More commonly, labeled amino acids, including isotopologues of alanine, are used to measure protein and metabolic turnover. creative-peptides.comisotope.comresearchgate.net For example, labeled alanine is used to trace its contribution to central carbon metabolism and the synthesis of other biomolecules. nih.gov In specialized NMR studies, 13C-labeled alanine is used to probe the structure and dynamics of large proteins and protein complexes. isotope.comisotope.com These research applications underscore the versatility of labeled amino acids like this compound as tools for exploring fundamental biological processes. creative-peptides.com
Table 4: Research Applications of Stable Isotope-Labeled Alanine
| Application Area | Technique/Methodology | Purpose | Citation |
|---|---|---|---|
| Proteomics | Stable Isotope Labeling with Amino Acids (SILAC) | Quantitative comparison of protein expression and turnover between different samples. | creative-peptides.comnih.gov |
| Metabolomics | Metabolic Tracing / Flux Analysis | Tracing metabolic pathways to understand nutrient flow and metabolic mechanisms. | creative-peptides.comnih.govrsc.org |
| NMR Spectroscopy | Selective Isotope Labeling | Probing the structure, dynamics, and binding of biological macromolecules, particularly large proteins. | isotope.comisotope.com |
Methodological Development and Validation for D Alanine 13c3 Based Studies
Optimization of Sample Preparation and Extraction Protocols for Isotopic Integrity
The primary goal of sample preparation and extraction in isotopic studies is to preserve the in vivo isotopic enrichment of metabolites. The choice of protocol is contingent on the biological matrix and the analytical platform to be used.
For studies involving microbial or cell cultures, a rapid quenching of metabolic activity is paramount to prevent any alteration in metabolite levels and their isotopic labeling patterns. This is typically achieved by flash-freezing the cell pellets in liquid nitrogen. msu.edu Subsequent extraction of amino acids, including D-Alanine-13C3, often involves protein hydrolysis to release the constituent amino acids from the total protein content. A common method is acid hydrolysis using 6M HCl at elevated temperatures (e.g., 100°C for 24 hours), which effectively breaks down proteins into individual amino acids. jove.com However, it is important to note that this harsh treatment can lead to the degradation of certain amino acids like cysteine and tryptophan, and the conversion of glutamine and asparagine to their respective acidic forms. jove.com
The selection of an appropriate extraction solvent is critical for maximizing the recovery of this compound while minimizing contamination. For the analysis of free amino acids, aqueous solutions are often employed. msu.edu To correct for losses during sample preparation and analysis, an internal standard, which can be a different isotopically labeled amino acid, is typically added to the extraction solvent. msu.edu For plant tissues, the extraction protocol must be adapted to handle the specific cellular structure and composition. osti.gov
For analyses utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is necessary to make the amino acids volatile. jove.com This process, however, introduces additional carbon atoms, which must be accounted for during data analysis to accurately determine the isotopic enrichment of the original molecule.
The following table summarizes key considerations for optimizing sample preparation and extraction protocols:
| Parameter | Consideration | Rationale |
| Sample Quenching | Rapid freezing (e.g., liquid nitrogen) | To halt metabolic activity and preserve isotopic labeling patterns. msu.edu |
| Extraction Method | Protein hydrolysis (e.g., 6M HCl) or direct extraction of free amino acids | To liberate this compound from proteins or analyze the free pool, respectively. msu.edujove.com |
| Extraction Solvent | Polarity matched to the target analyte (e.g., aqueous solutions for amino acids) | To ensure efficient recovery of this compound. osti.gov |
| Internal Standards | Use of a different isotopically labeled compound | To correct for analyte loss during sample processing and analysis. msu.edu |
| Derivatization | Required for GC-MS analysis | To increase the volatility of amino acids for gas-phase analysis. jove.com |
Validation of Analytical Methodologies for Quantitative and Qualitative Assessment
The validation of analytical methods is crucial for ensuring the accuracy, precision, and reliability of data generated in this compound studies. The choice of analytical platform, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), dictates the specific validation parameters.
Quantitative Assessment:
For quantitative analysis, the goal is to determine the absolute or relative abundance of this compound and its unlabeled counterpart. Method validation for quantitative assessment typically includes the following:
Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a defined range.
Accuracy: Assessing the closeness of the measured concentration to the true concentration. This is often determined by analyzing samples with known amounts of this compound.
Precision: Evaluating the reproducibility of the measurements, both within the same analytical run (intra-assay precision) and between different runs (inter-assay precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively.
This compound itself can serve as an internal standard for the quantification of unlabeled D-alanine. otsuka.co.jp The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry as they closely mimic the behavior of the analyte during extraction, derivatization, and ionization, thus correcting for matrix effects and variations in instrument response. eurisotop.com
Qualitative Assessment:
Qualitative assessment focuses on confirming the identity of this compound and determining the positional distribution of the 13C labels. This is particularly important for metabolic flux analysis where the pattern of label incorporation provides insights into pathway activity.
Validation of qualitative methods involves:
Mass Accuracy: Ensuring the measured mass-to-charge ratio (m/z) of the ion is within an acceptable tolerance of the theoretical m/z. High-resolution mass spectrometers are often employed for this purpose.
Isotopic Pattern Fidelity: Verifying that the observed isotopic distribution of the labeled compound matches the expected pattern based on the number of 13C atoms.
Fragmentation Analysis (MS/MS): For structural confirmation, tandem mass spectrometry (MS/MS) is used to generate fragment ions. The fragmentation pattern of this compound will differ from its unlabeled counterpart in a predictable manner, allowing for unambiguous identification.
The following table provides an overview of analytical platforms used for this compound analysis and their key validation parameters:
| Analytical Platform | Key Validation Parameters | Application |
| LC-MS/MS | Linearity, Accuracy, Precision, LOD/LOQ, Mass Accuracy, Fragmentation Analysis | Quantitative and qualitative analysis of this compound in complex biological matrices. unt.edu |
| GC-MS | Linearity, Accuracy, Precision, LOD/LOQ, Isotopic Pattern Fidelity | Analysis of derivatized this compound, often used for metabolic flux analysis. jove.com |
| CE-MS | High accuracy and sensitivity, requires small sample volumes | An alternative method for the analysis of underivatized amino acids. oup.com |
Statistical Rigor and Data Interpretation Strategies for 13C-Isotopic Data
The final step in this compound-based studies involves the statistical analysis and interpretation of the generated isotopic data. This requires specialized approaches to handle the complexity of isotopic labeling data and to extract meaningful biological insights.
Statistical Rigor:
A key challenge in metabolomics, including studies with isotopic tracers, is managing experimental variability. Statistical methods are employed to normalize the data and ensure that observed differences are biologically significant rather than technical artifacts. google.com
Normalization: This process corrects for variations in sample loading, instrument sensitivity, and ionization efficiency. A common approach is to normalize the signal intensity of each metabolite to the intensity of one or more internal standards. google.com The use of this compound as an internal standard can be part of a broader normalization strategy.
Statistical Tests: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare isotopic enrichment between different experimental groups. The choice of test depends on the experimental design and the distribution of the data.
Data Interpretation Strategies:
The interpretation of 13C-isotopic data from this compound studies aims to elucidate metabolic pathways and quantify metabolic fluxes.
Isotopologue Distribution Analysis: The mass spectrometer detects different isotopologues of a metabolite, which are molecules that differ only in their isotopic composition. By analyzing the distribution of these isotopologues (e.g., M+0, M+1, M+2, M+3 for a compound with three carbon atoms), it is possible to determine the extent of 13C incorporation from this compound into downstream metabolites.
Metabolic Flux Analysis (MFA): This is a powerful technique that uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of metabolic reactions. By feeding cells with this compound and measuring the resulting isotopic enrichment in other metabolites, MFA can provide a quantitative map of cellular metabolism.
Pathway Mapping: The detection of 13C labels in various metabolites following the administration of this compound can help to trace the metabolic fate of the D-alanine molecule and to map its connections to other metabolic pathways.
The following table outlines key strategies for the statistical analysis and interpretation of 13C-isotopic data:
| Strategy | Description | Goal |
| Data Normalization | Correcting for technical variability using internal standards or other methods. google.com | To ensure data comparability across samples. |
| Quality Control | Analysis of pooled samples to monitor analytical performance. otsuka.co.jp | To assess the reproducibility and quality of the data. |
| Isotopologue Distribution Analysis | Analyzing the mass distribution of a metabolite to determine the degree of 13C labeling. | To measure the incorporation of the isotopic label. |
| Metabolic Flux Analysis | Using isotopic labeling patterns to calculate reaction rates. | To quantify the activity of metabolic pathways. |
Emerging Research Frontiers and Future Prospects for D Alanine 13c3
Integration of Isotopic Fluxomics with Proteomics and Transcriptomics (Multi-Omics)
The integration of data from isotopic fluxomics, which tracks the flow of metabolites through a biological system, with proteomics and transcriptomics is a powerful approach for gaining a comprehensive understanding of cellular regulation. nih.govnih.gov By using D-Alanine-13C3 as a tracer, researchers can elucidate the metabolic fate of D-alanine, a crucial component of the bacterial cell wall, and correlate these metabolic fluxes with changes in gene and protein expression. ontosight.ainih.govplos.org
This multi-omics approach provides a more complete picture of how microorganisms adapt their metabolism in response to environmental changes or genetic modifications. nih.govroyalsocietypublishing.org For instance, by feeding bacteria a medium containing this compound, scientists can use mass spectrometry to track the incorporation of the 13C label into peptidoglycan and other metabolic products. royalsocietypublishing.orgacs.org Simultaneously, proteomics can identify and quantify the proteins involved in these pathways, while transcriptomics can measure the expression levels of the corresponding genes. chempep.comoup.com This integrated analysis can reveal regulatory hubs and bottlenecks in metabolic networks that would not be apparent from any single omics dataset alone. nih.govnih.gov
A key advantage of using stable isotope-labeled amino acids like this compound is the ability to connect metabolic activity directly to the proteome. plos.orgacs.org As the labeled D-alanine is incorporated into the cell wall, the resulting labeled peptides can be identified and quantified using high-resolution mass spectrometry. acs.org This allows for a direct link between the metabolic flux of D-alanine and the specific proteins and enzymes responsible for its transport and metabolism.
Table 1: Illustrative Multi-Omics Data Integration Using this compound in a Hypothetical Bacterial Study
| Parameter | Condition A (Standard Growth) | Condition B (Antibiotic Stress) | Multi-Omics Insight |
| Fluxomics (this compound incorporation) | High incorporation into peptidoglycan | Reduced incorporation into peptidoglycan | Antibiotic stress inhibits cell wall synthesis. |
| Proteomics (Enzyme Abundance) | Normal levels of Alanine (B10760859) Racemase and D-Ala-D-Ala Ligase | Increased levels of Alanine Racemase and D-Ala-D-Ala Ligase | The cell attempts to compensate for inhibition by upregulating key enzymes. |
| Transcriptomics (Gene Expression) | Baseline expression of alr and ddl genes | Upregulation of alr and ddl genes | The cellular response to the antibiotic is transcriptionally regulated. |
High-Throughput Approaches for Metabolic Phenotyping Using Labeled D-Alanine
The development of high-throughput screening methods is essential for rapidly characterizing the metabolic phenotypes of large numbers of microbial strains or for testing the effects of many different compounds. nih.gov this compound and other labeled D-amino acids are well-suited for such high-throughput approaches due to the availability of sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chempep.comnih.gov
One application of high-throughput metabolic phenotyping is in the screening of bacterial libraries for strains with altered cell wall metabolism. biorxiv.org By growing mutant libraries in the presence of this compound, researchers can quickly identify strains that exhibit changes in D-alanine uptake or incorporation into peptidoglycan. biorxiv.orgescholarship.org This can be achieved by analyzing the isotopic labeling patterns of cellular components in a high-throughput manner. nih.gov
Furthermore, fluorescently-labeled D-amino acids, which are functional analogs of this compound, have been used to develop high-throughput assays for monitoring peptidoglycan biosynthesis in real-time. researchgate.net These assays can be used to screen for inhibitors of cell wall synthesis by measuring changes in fluorescence, providing a rapid and efficient way to identify potential new antibiotic candidates. researchgate.net The principles from these fluorescence-based assays can be extended to mass spectrometry-based methods using this compound for more detailed quantitative analysis. nih.gov
Table 2: Example of a High-Throughput Screening Workflow for a Bacterial Mutant Library
| Step | Description | Analytical Technique |
| 1. Library Growth | A library of bacterial mutants is grown in a multi-well plate format. | N/A |
| 2. Labeling | Each well is supplemented with this compound. | N/A |
| 3. Sample Preparation | After a set incubation period, cells are harvested and prepared for analysis. | Automated liquid handling |
| 4. Data Acquisition | The isotopic enrichment of cellular components is measured. | High-throughput mass spectrometry |
| 5. Data Analysis | Strains with altered this compound incorporation are identified. | Computational analysis |
Rational Design of Biochemical Probes and Enzyme Inhibitors Based on Isotopic Insights
A detailed understanding of metabolic pathways, gained through isotopic tracing studies with this compound, can inform the rational design of novel biochemical probes and enzyme inhibitors. acs.org By elucidating the precise flow of D-alanine through its metabolic network, researchers can identify key enzymes that are essential for bacterial survival and therefore represent promising drug targets. ontosight.ainih.gov
For example, studies using labeled precursors have been instrumental in confirming the targets of existing antibiotics like D-cycloserine, which inhibits both alanine racemase and D-alanine:D-alanine ligase. acs.org Isotopic studies can provide direct evidence of which enzyme in a pathway is the primary target of a compound by measuring the accumulation of the labeled substrate and the depletion of the labeled product. acs.org
This knowledge can then be used to design more specific and potent inhibitors. By understanding the structure and mechanism of the target enzyme, medicinal chemists can develop compounds that bind more tightly to the active site or that are less susceptible to resistance mechanisms. The insights from this compound tracing can guide the design of these new molecules by highlighting the most critical enzymatic steps in the pathway. researchgate.net
Moreover, the metabolic incorporation of D-alanine derivatives can be exploited to create highly specific biochemical probes. escholarship.orgresearchgate.net For instance, D-amino acids modified with reporter tags (like fluorescent dyes or affinity labels) can be used to visualize and isolate components of the cell wall biosynthesis machinery. The ability of the cell to process these modified D-alanine analogs is a direct reflection of the substrate tolerance of the enzymes in the pathway, information that can be gleaned from initial tracing studies with simpler labeled molecules like this compound.
Table 3: Key Enzymes in D-Alanine Metabolism as Targets for Inhibitor Design
| Enzyme | Gene (E. coli) | Function in Peptidoglycan Synthesis | Rationale for Inhibition |
| Alanine Racemase | alr, dadX | Converts L-alanine to D-alanine. ontosight.ai | Blocks the supply of D-alanine, an essential building block. nih.gov |
| D-Alanine-D-Alanine Ligase | ddlA, ddlB | Joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide. | Prevents the formation of the dipeptide necessary for peptide cross-linking. nih.govacs.org |
Q & A
Q. How is D-Alanine-<sup>13</sup>C3 synthesized and characterized for isotopic purity in research applications?
D-Alanine-<sup>13</sup>C3 is synthesized via deuterium exchange or <sup>13</sup>C-enriched precursor incorporation. Isotopic purity (>99 atom% <sup>13</sup>C) is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to validate labeling positions (C-3 methyl group). Characterization includes assessing chemical stability under storage conditions (e.g., −20°C in inert atmospheres) to prevent isotopic scrambling .
Q. What safety protocols are essential when handling D-Alanine-<sup>13</sup>C3 in laboratory settings?
While D-Alanine-<sup>13</sup>C3 is not classified as hazardous under GHS, standard precautions apply:
Q. What are the primary research applications of D-Alanine-<sup>13</sup>C3 in metabolic studies?
It serves as a stable isotope tracer in:
- Bacterial peptidoglycan biosynthesis : Tracking D-alanine incorporation into cell walls via LC-MS or <sup>13</sup>C-NMR .
- Metabolic flux analysis (MFA) : Quantifying carbon routing in central metabolism using isotopic enrichment patterns .
Advanced Research Questions
Q. How can D-Alanine-<sup>13</sup>C3 improve resolution in <sup>13</sup>C-NMR studies of bacterial cell wall dynamics?
The <sup>13</sup>C3 label enhances signal-to-noise ratios in NMR by providing distinct peaks for D-alanine residues. Key steps:
- Pulse sequence optimization : Use HSQC or TOCSY to resolve overlapping signals in complex mixtures.
- Quantitative analysis : Compare isotopic enrichment against unlabeled controls to calculate incorporation rates .
Q. What methodological controls are critical when using D-Alanine-<sup>13</sup>C3 in metabolic flux analysis (MFA)?
Q. How can researchers resolve contradictions in D-Alanine-<sup>13</sup>C3 studies reporting divergent metabolic pathway activities?
Discrepancies may arise from:
- Strain-specific metabolism : Validate findings across multiple bacterial strains.
- Experimental timing : Sample at consistent growth phases (e.g., mid-log vs. stationary).
- Analytical sensitivity : Use high-resolution MS (Orbitrap) to detect low-abundance isotopomers. Cross-reference with genetic knockout models to confirm pathway relevance .
Q. What are the challenges in quantifying D-Alanine-<sup>13</sup>C3 isotopic enrichment in complex biological matrices?
- Matrix interference : Purify samples via solid-phase extraction (SPE) before LC-MS.
- Ion suppression : Use internal standards (e.g., D-Alanine-<sup>15</sup>N) for normalization.
- Data validation : Apply kinetic modeling (e.g., Isotopomer Spectral Analysis) to distinguish de novo synthesis from recycling .
Q. How should researchers design experiments to study D-Alanine-<sup>13</sup>C3 uptake kinetics in microbial communities?
- Dose-response testing : Vary tracer concentrations to identify saturation points.
- Time-course sampling : Track incorporation at 5–10-minute intervals during exponential growth.
- Community analysis : Couple with 16S rRNA sequencing to correlate uptake with microbial taxonomy .
Methodological Troubleshooting
Q. Why might D-Alanine-<sup>13</sup>C3 yield inconsistent labeling patterns in replicate experiments?
Potential causes:
Q. What statistical approaches are recommended for analyzing <sup>13</sup>C enrichment data from D-Alanine-<sup>13</sup>C3 experiments?
- Principal component analysis (PCA) : Identify outliers in isotopic datasets.
- t-tests with Bonferroni correction : Compare enrichment levels between experimental groups.
- Pathway enrichment tools (e.g., MetaboAnalyst) : Map fluxes to metabolic networks .
Data Reporting and Reproducibility
Q. Q. How should D-Alanine-<sup>13</sup>C3 experimental data be documented to ensure reproducibility?
Q. Q. What criteria should be used to evaluate the quality of D-Alanine-<sup>13</sup>C3 in peer-reviewed studies?
- Isotopic purity certification : Require vendor-provided COA (Certificate of Analysis).
- Negative controls : Include unlabeled controls to baseline natural <sup>13</sup>C abundance.
- Cross-validation : Compare results with alternative tracers (e.g., <sup>15</sup>N-alanine) .
Ethical and Literature Practices
Q. How can researchers avoid bias when citing prior studies using D-Alanine-<sup>13</sup>C3</sup>?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
